7-Nitro-1H-indole-3-carbonitrile
Overview
Description
7-Nitro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a nitro group at the seventh position and a cyano group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 7-Nitro-1H-indole-3-carbonitrile typically involves the nitration of 1H-indole-3-carbonitrile. One common method includes the reaction of 1H-indole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position of the indole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
7-Nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Nitro-1H-indole-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.
Chemical Synthesis: It serves as a precursor in the synthesis of more complex indole derivatives, which are of interest in pharmaceutical and chemical research.
Mechanism of Action
The biological activity of 7-Nitro-1H-indole-3-carbonitrile is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar compounds to 7-Nitro-1H-indole-3-carbonitrile include other nitro-substituted indole derivatives such as 5-nitro-1H-indole-3-carbonitrile and 6-nitro-1H-indole-3-carbonitrile. These compounds share similar chemical properties but differ in the position of the nitro group on the indole ring, which can influence their biological activity and reactivity. The unique positioning of the nitro group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-nitro-1H-indole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXLWNFFDVCTEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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